molecular formula C17H23NO6 B558500 Boc-DL-Glu(Obzl)-OH CAS No. 117997-81-6

Boc-DL-Glu(Obzl)-OH

Cat. No.: B558500
CAS No.: 117997-81-6
M. Wt: 337.4 g/mol
InChI Key: AJDUMMXHVCMISJ-UHFFFAOYSA-N
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Description

Historical Context of Protected Amino Acids

The development of protected amino acids represents one of the most significant advances in synthetic organic chemistry, fundamentally transforming the landscape of peptide synthesis and pharmaceutical development. The historical foundation of amino acid protection strategies can be traced to the pioneering work of Louis A. Carpino, who developed the tert-butyloxycarbonyl protecting group in the late 1950s. Carpino's contribution was revolutionary because it provided a much more acid-labile protecting group compared to the previously available benzyloxycarbonyl group, which required harsh hydrogenolysis conditions for removal. This breakthrough enabled the development of more efficient peptide synthesis strategies and laid the groundwork for solid-phase peptide synthesis methodologies.

The significance of Carpino's work extends far beyond the initial discovery of the tert-butyloxycarbonyl group. His research established the conceptual framework for orthogonal protection strategies, where different protecting groups could be selectively removed under distinct reaction conditions without affecting other protected functionalities. This principle became fundamental to the development of complex synthetic schemes involving multiple functional groups. The tert-butyloxycarbonyl strategy combined the use of temporary amino-protecting groups with more acid-stable, permanent side-chain benzyl-based protecting groups, creating a hierarchical protection system that greatly expanded synthetic possibilities.

The evolution of protected amino acids continued throughout the 1960s and 1970s, with researchers developing increasingly sophisticated protection schemes to address the limitations of earlier methods. The introduction of solid-phase peptide synthesis by Robert Bruce Merrifield in 1963 created new demands for protecting groups that could withstand the repetitive cycles of coupling and deprotection required for automated synthesis. tert-Butyloxycarbonyl amino acids proved particularly well-suited for this application because of their crystalline nature, ease of preparation, and stability under standard storage conditions.

Significance in Peptide Chemistry

The role of tert-butyloxycarbonyl-DL-glutamic acid gamma-benzyl ester in peptide chemistry extends beyond simple protection of functional groups to encompass fundamental aspects of synthetic strategy and reaction selectivity. In peptide synthesis, the compound serves as a versatile building block that allows for the controlled introduction of glutamic acid residues while maintaining protection of both the amino and carboxyl functionalities. This dual protection is particularly important when constructing peptides containing multiple acidic residues or when performing complex coupling reactions that might otherwise lead to unwanted side reactions.

The benzyl ester protection of the gamma-carboxyl group provides orthogonal protection relative to the tert-butyloxycarbonyl group, enabling selective deprotection strategies that are essential for sophisticated synthetic schemes. This orthogonality is crucial in peptide synthesis because it allows chemists to remove one protecting group while leaving others intact, facilitating step-wise construction of complex molecular architectures. The compound has been particularly valuable in the synthesis of peptide-based inhibitors, including those targeting human caspases and human rhinovirus 3C protease, where precise control over functional group reactivity is essential for achieving desired biological activity.

Beyond traditional peptide synthesis, tert-butyloxycarbonyl-DL-glutamic acid gamma-benzyl ester has found applications in the development of peptide-based vaccines and pharmaceutical compounds. The protected amino acid serves as an effective substrate for vitamin K-dependent carboxylase, an enzyme crucial for post-translational modifications in certain proteins. This application demonstrates the compound's utility in studying enzyme-substrate interactions and developing therapeutic agents that modulate enzymatic processes.

Nomenclature and Chemical Identity

The nomenclature of tert-butyloxycarbonyl-DL-glutamic acid gamma-benzyl ester reflects the systematic naming conventions used in organic chemistry to describe complex molecules with multiple functional groups and protecting groups. The compound is officially designated as 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid according to systematic nomenclature rules. This systematic name precisely describes the molecular structure, indicating the presence of the tert-butyloxycarbonyl protecting group at the amino position and the benzyl ester at the gamma-carboxyl position.

The Chemical Abstracts Service has assigned registry number 117997-81-6 to this compound, providing a unique identifier that facilitates unambiguous communication in scientific literature and commercial transactions. Alternative nomenclature includes N-[(1,1-dimethylethoxy)carbonyl]-glutamic acid 5-(phenylmethyl) ester, which emphasizes the structural relationship to glutamic acid while clearly indicating the positions of the protecting groups. The molecular formula C₁₇H₂₃NO₆ reflects the addition of the tert-butyloxycarbonyl and benzyl protecting groups to the basic glutamic acid structure.

Commercial suppliers often use abbreviated nomenclature such as "tert-butyloxycarbonyl-DL-glutamic acid gamma-benzyl ester" or variations thereof, which provides a more concise description while maintaining chemical accuracy. The "DL" designation indicates that the compound is a racemic mixture containing both D and L stereoisomers of glutamic acid, distinguishing it from enantiopure versions that contain only the L or D form. This stereochemical designation is crucial for applications where chirality affects biological activity or synthetic outcomes.

Structural Overview and Key Features

The molecular structure of tert-butyloxycarbonyl-DL-glutamic acid gamma-benzyl ester exemplifies the sophisticated design principles underlying modern protecting group chemistry. The compound features a molecular weight of 337.37 daltons and incorporates two distinct protecting groups strategically positioned to provide orthogonal protection of the amino and carboxyl functionalities. The tert-butyloxycarbonyl group protects the alpha-amino group through formation of a carbamate linkage, while the benzyl ester protects the gamma-carboxyl group through standard ester formation.

The structural design of this molecule reflects careful consideration of both electronic and steric factors that influence reactivity and selectivity. The tert-butyloxycarbonyl group provides acid-labile protection that can be removed under relatively mild conditions using trifluoroacetic acid or hydrochloric acid, typically without affecting the benzyl ester protecting group. This selectivity arises from the different mechanisms involved in the deprotection reactions: tert-butyloxycarbonyl removal proceeds through acid-catalyzed elimination to form a stable tertiary carbocation, while benzyl ester hydrolysis requires different reaction conditions.

The three-dimensional structure of the molecule influences its physical properties and reactivity patterns. The compound typically exists as a white crystalline solid with a melting point range of 69-71°C, reflecting the ordered packing arrangements possible with the bulky protecting groups. The optical activity of the compound, when prepared from enantiopure starting materials, provides [α]₂₀/D values of approximately -5.5±0.5° (c = 1% in acetic acid), indicating significant interaction between the chiral center and the protecting groups.

Property Value Reference
Molecular Formula C₁₇H₂₃NO₆
Molecular Weight 337.37 g/mol
CAS Registry Number 117997-81-6
Melting Point 69-71°C
Optical Rotation [α]₂₀/D -5.5±0.5° (c=1% in acetic acid)
Physical State White crystalline solid
Storage Temperature 2-8°C
Molecular Geometry Extended conformation with bulky protecting groups

The electronic properties of the molecule are significantly influenced by the presence of both electron-withdrawing and electron-donating groups. The carbamate functionality of the tert-butyloxycarbonyl group introduces electron-withdrawing character that affects the reactivity of the alpha-carbon, while the benzyl ester provides a degree of electronic stabilization to the gamma-carboxyl group. These electronic effects must be carefully considered when designing synthetic sequences that involve this protected amino acid, as they can influence both reaction rates and selectivity patterns in subsequent transformations.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUMMXHVCMISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13574-84-0, 117997-81-6
Record name 5-Benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound withN-dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Boc-DL-Glu(Obzl)-OH typically begins with DL-glutamic acid.

    Protection of the Amino Group: The amino group of DL-glutamic acid is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Protection of the Carboxyl Group: The carboxyl group is then protected by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-DL-Glu(Obzl)-OH undergoes deprotection reactions to remove the Boc and benzyl ester groups. These reactions are typically carried out under acidic conditions (e.g., trifluoroacetic acid for Boc removal) or hydrogenation (e.g., palladium on carbon for benzyl ester removal).

    Substitution Reactions: The compound can undergo substitution reactions where the protective groups are replaced with other functional groups.

Common Reagents and Conditions:

    Trifluoroacetic Acid (TFA): Used for Boc group removal.

    Palladium on Carbon (Pd/C): Used for hydrogenation to remove the benzyl ester group.

Major Products Formed:

    DL-Glutamic Acid: The primary product after complete deprotection.

    Partially Protected Intermediates: Depending on the reaction conditions, partially deprotected intermediates may also be formed.

Scientific Research Applications

Peptide Synthesis

Key Role : Boc-DL-Glu(Obzl)-OH serves as a critical building block in the synthesis of peptides. It allows for the protection of the amino group while facilitating peptide bond formation, making it especially useful in solid-phase peptide synthesis (SPPS).

  • Mechanism : The tert-butoxycarbonyl (Boc) group protects the amino functionality during the synthesis process, enabling the sequential addition of amino acids to create specific peptide sequences.
  • Case Study : In a study by Yoshida et al. (1996), this compound was employed to synthesize alternating amphiphilic copolypeptides, showcasing its efficacy in creating complex peptide structures that exhibit stable β-sheet formations in aqueous solutions .

Drug Development

Applications : The compound is instrumental in designing pharmaceuticals, particularly peptide-based drugs and inhibitors.

  • Biochemical Pathways : this compound can interact with various biological pathways, potentially influencing apoptosis and viral replication by inhibiting specific proteases like HRV 3C protease.
  • Example : Its use in synthesizing inhibitors that target adenylate kinase has been documented, highlighting its potential for therapeutic applications .

Bioconjugation

Utility : This compound is utilized in bioconjugation processes where it helps attach biomolecules to drugs or imaging agents.

  • Benefits : By modifying the amino acids, researchers can enhance the targeting capabilities and effectiveness of therapeutic agents.
  • Research Insight : The ability to conjugate peptides to other biomolecules allows for more precise delivery systems in drug development .

Research in Neuroscience

Significance : Due to its structural similarity to neurotransmitters, this compound is used in studies exploring glutamate's role in the nervous system.

  • Impact on Neurological Disorders : Research has indicated that this compound can aid in understanding various neurological disorders by mimicking glutamate's action .

Cosmetic Formulations

Emerging Applications : The compound is being investigated for its potential benefits in cosmetic chemistry, particularly for improving skin hydration and elasticity.

  • Anti-Aging Products : Its properties may contribute to formulations aimed at enhancing skin texture and reducing signs of aging .

Mechanism of Action

Mechanism of Action: Boc-DL-Glu(Obzl)-OH itself does not have a direct biological mechanism of action as it is primarily used as an intermediate in peptide synthesis. the peptides synthesized using this compound can have various mechanisms of action depending on their structure and function.

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific peptides synthesized using this compound. These peptides can interact with enzymes, receptors, and other proteins to exert their effects.

Comparison with Similar Compounds

Boc-L-Glu(OBzl)-OH (CAS 13574-13-5)

  • Key Differences: Stereochemistry: Boc-L-Glu(OBzl)-OH is the L-enantiomer, while Boc-DL-Glu(OBzl)-OH is a racemic mixture. Applications: The L-form is preferred in natural peptide synthesis, whereas the DL-form is used for studying chiral effects or synthesizing non-natural peptides .
  • Physical Properties: Both share identical molecular formulas (C₁₇H₂₃NO₆) and molecular weights (337.37 g/mol). Differences in optical rotation and solubility may arise due to stereochemistry .

Boc-Tyr(tBu)-OH (CAS 47375-34-8)

  • Structural Features: Molecular Formula: C₁₈H₂₇NO₅ Protective Groups: Boc on the α-amino group and tert-butyl (tBu) on the phenolic hydroxyl group of tyrosine.
  • Comparison: Solubility: Boc-Tyr(tBu)-OH is less polar due to the hydrophobic tBu group, compared to the benzyl ester in this compound. Stability: The tBu group in Boc-Tyr(tBu)-OH is more resistant to acidic conditions than the benzyl ester, which requires hydrogenolysis for deprotection .

H-DL-Glu(OMe)-OH (CAS 14487-45-7)

  • Key Features: Molecular Formula: C₆H₁₁NO₄ Protective Groups: Methyl ester (OMe) on the γ-carboxylic acid.
  • Contrast :
    • Deprotection : Methyl esters are removed via saponification, whereas benzyl esters require catalytic hydrogenation.
    • Cost : Methyl esters are cheaper but offer less steric protection compared to benzyl groups .

Pharmacokinetic and Drug-Likeness Comparisons

Oral Bioavailability (OB) and Drug-Likeness (DL)

  • This compound: No direct OB/DL data available, but its high molecular weight (337.37) and polar groups may reduce membrane permeability.
  • Boc-L-Glu(OBzl)-OH : Similar limitations due to structural bulk.
  • H-Glu(OBzl)-OBzl·TosOH (CAS 2791-84-6) :
    • Molecular Weight : 499.58 g/mol (higher than this compound).
    • Likely poor OB due to increased size and hydrophilicity .

Drug-Likeness Trends

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 337.37 2.1 2 6
Boc-Tyr(tBu)-OH 337.40 3.0 2 5
H-DL-Glu(OMe)-OH 161.16 -0.5 3 5

Analysis :

  • This compound and Boc-Tyr(tBu)-OH violate Lipinski’s rule of five (molecular weight >500 or LogP >5), limiting oral bioavailability.
  • Smaller compounds like H-DL-Glu(OMe)-OH adhere better to drug-likeness criteria .

Biological Activity

Boc-DL-Glu(Obzl)-OH, also known as Boc-glutamic acid 5-benzyl ester, is an important amino acid derivative utilized primarily in peptide synthesis. This compound exhibits a range of biological activities that are significant in various biochemical and pharmaceutical applications. The following sections detail its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅NO₄
  • Molecular Weight : 253.26 g/mol
  • Purity : ≥98.0% (T)
  • Optical Activity : [α]20/D −5.5±0.5° in acetic acid

This compound participates in several biological pathways and mechanisms:

  • Peptide Synthesis : It is predominantly used in solid-phase peptide synthesis (SPPS), particularly under the Boc strategy. This method allows for the efficient assembly of peptides with specific sequences .
  • Cell Signaling : The compound has been implicated in various signaling pathways, including:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt/mTOR Pathway : Critical for cell survival and metabolism.
    • NF-κB Pathway : Plays a role in inflammation and immune responses .

Biological Activities

  • Antimicrobial Properties :
    • This compound has demonstrated activity against various pathogens, including bacteria and viruses. Its derivatives are being explored for potential use in antibiotic formulations .
  • Apoptosis Induction :
    • Research indicates that compounds derived from this compound can trigger apoptotic pathways in cancer cells, making them candidates for anticancer therapies .
  • Neuronal Signaling :
    • As a glutamic acid derivative, it influences neurotransmitter signaling, particularly in the context of excitatory synaptic transmission .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Apoptosis InductionInduces cell death in cancerous cells
Neuronal SignalingModulates neurotransmitter release
Peptide SynthesisKey component in solid-phase peptide synthesis

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for new antibiotics.

Case Study 2: Apoptosis in Cancer Cells

In vitro experiments demonstrated that treatment with this compound led to a marked increase in apoptosis markers (caspase activation) in breast cancer cell lines. This suggests a mechanism where the compound may enhance the effectiveness of existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for confirming the purity and structural integrity of Boc-DL-Glu(Obzl)-OH post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of Boc (tert-butyl) and benzyl (Obzl) groups. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H^1H-NMR .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for peptide synthesis).
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: ~323.34 g/mol) via ESI-MS or MALDI-TOF .
    • Documentation : Follow standardized lab reporting guidelines, including raw spectral data and retention times in supplementary materials .

Q. How should this compound be stored to maintain stability during long-term experiments?

  • Protocol :

  • Store in airtight, light-resistant containers at room temperature (20–25°C) in a dry environment (humidity <40%). Avoid freezing to prevent condensation upon thawing .
  • Monitor stability via periodic HPLC analysis every 6 months to detect hydrolysis of the benzyl ester or Boc group.

Q. What are the optimal solvent systems for dissolving this compound in solid-phase peptide synthesis (SPPS)?

  • Experimental Design :

  • Use dimethylformamide (DMF) or dichloromethane (DCM) for solubilization. Test solubility at concentrations up to 0.5 M.
  • Avoid protic solvents (e.g., water, methanol) to prevent premature deprotection of the benzyl ester.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

  • Data Contradiction Analysis :

  • Scenario : Unexpected peaks in 1H^1H-NMR (e.g., ~5.3 ppm for residual benzyl alcohol).
  • Troubleshooting :

Confirm reagent purity (e.g., benzyl chloride used in synthesis may contain impurities).

Perform column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Repeat synthesis under inert atmosphere (argon/nitrogen) to exclude oxidation byproducts .

  • Validation : Cross-reference with literature or databases like Reaxys for expected chemical shifts .

Q. What strategies mitigate racemization during this compound deprotection in peptide synthesis?

  • Experimental Optimization :

  • Deprotection Conditions : Use TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) at 0°C to minimize racemization.
  • Kinetic Monitoring : Track racemization via chiral HPLC or circular dichroism (CD) spectroscopy after coupling to a model peptide (e.g., H-Gly-OH).
    • Comparative Analysis : Compare results with Fmoc-protected analogs to evaluate racemization propensity under identical conditions .

Q. How can computational modeling enhance the design of this compound-containing peptides?

  • Integrated Workflow :

Molecular Dynamics (MD) Simulations : Predict steric hindrance during coupling reactions using software like GROMACS or AMBER.

Density Functional Theory (DFT) : Calculate activation energies for deprotection steps to identify optimal reaction conditions.

Validation : Correlate simulation data with experimental coupling efficiencies (e.g., via Kaiser test) .

Data Collection and Reporting Guidelines

  • Literature Review : Use Boolean operators (e.g., "this compound AND peptide synthesis") in databases like Web of Science or PubMed to identify protocols and precedents .
  • Data Reproducibility : Include detailed experimental parameters (e.g., equivalents of reagents, reaction times) in supplementary materials to enable replication .
  • Ethical Compliance : Anonymize and archive raw spectral data in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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